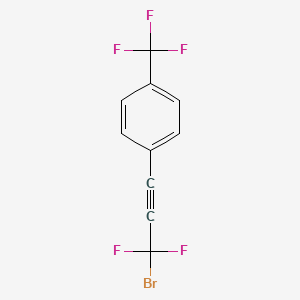![molecular formula C9H10I2N4 B12611711 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole CAS No. 919097-99-7](/img/structure/B12611711.png)
5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole is a complex organic compound characterized by the presence of iodine atoms and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole typically involves the iodination of precursor molecules. One common method involves the oxidative iodination of terminal alkynes using hypervalent-iodine reagents. For example, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can selectively generate 1-iodoalkynes . This method is advantageous due to its chemoselectivity and practical application in synthesizing iodoalkyne derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hypervalent-iodine reagents for iodination.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Such as nickel or palladium catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while cyclization reactions can produce complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole involves its interaction with molecular targets and pathways. The iodine atoms and tetrazole ring can interact with various biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iodinated tetrazoles and iodoalkynes, such as:
5-Iodo-1,2,3-triazole: Another iodinated heterocycle with similar structural features.
Iodocyclohexane: A simpler iodinated compound used in various chemical reactions.
Eigenschaften
CAS-Nummer |
919097-99-7 |
|---|---|
Molekularformel |
C9H10I2N4 |
Molekulargewicht |
428.01 g/mol |
IUPAC-Name |
5-iodo-1-[2-(2-iodoethynyl)cyclohexyl]tetrazole |
InChI |
InChI=1S/C9H10I2N4/c10-6-5-7-3-1-2-4-8(7)15-9(11)12-13-14-15/h7-8H,1-4H2 |
InChI-Schlüssel |
VUMFCJVCKMDEFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C#CI)N2C(=NN=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)
![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)
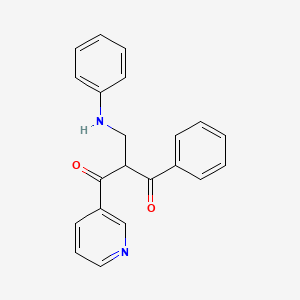
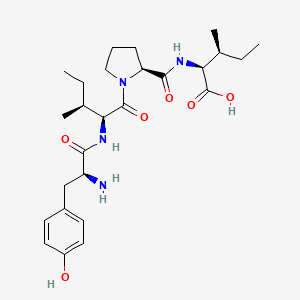
![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
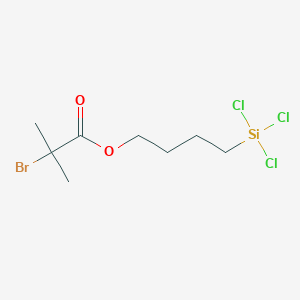
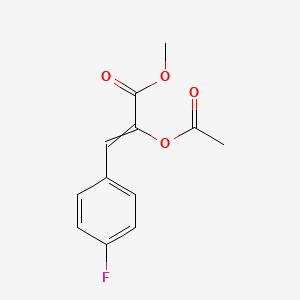
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)
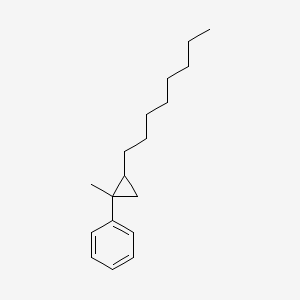
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)
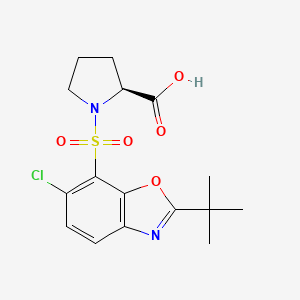
![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
